(2-(Cyclopent-2-en-1-yl)phenyl)boronic acid
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Overview
Description
(2-(Cyclopent-2-en-1-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclopent-2-en-1-yl group. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki–Miyaura coupling, which is widely used in the synthesis of biaryl compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Cyclopent-2-en-1-yl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Types of Reactions:
Suzuki–Miyaura Coupling: This is the most prominent reaction involving this compound.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions or transition metal catalysts.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Hydrogen peroxide, sodium perborate, and solvents like water or methanol.
Protodeboronation: Acids (e.g., HCl) or transition metal catalysts (e.g., Pd/C).
Major Products:
Suzuki–Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Protodeboronation: The corresponding aryl compound without the boronic acid group.
Scientific Research Applications
(2-(Cyclopent-2-en-1-yl)phenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The primary mechanism of action for (2-(Cyclopent-2-en-1-yl)phenyl)boronic acid in Suzuki–Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination to form the desired biaryl product . The boronic acid group also interacts with various molecular targets and pathways, depending on its application in biological systems .
Comparison with Similar Compounds
- Phenylboronic acid
- (3-(Cyclopent-1-en-1-yl)phenyl)boronic acid
- (Cyclopent-1-en-1-yl)boronic acid
Comparison: (2-(Cyclopent-2-en-1-yl)phenyl)boronic acid is unique due to the presence of the cyclopent-2-en-1-yl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific coupling reactions where such properties are advantageous .
Properties
Molecular Formula |
C11H13BO2 |
---|---|
Molecular Weight |
188.03 g/mol |
IUPAC Name |
(2-cyclopent-2-en-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H13BO2/c13-12(14)11-8-4-3-7-10(11)9-5-1-2-6-9/h1,3-5,7-9,13-14H,2,6H2 |
InChI Key |
CEWZGLBUYAAKJA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C2CCC=C2)(O)O |
Origin of Product |
United States |
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